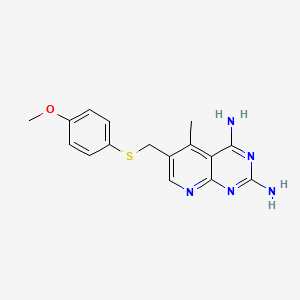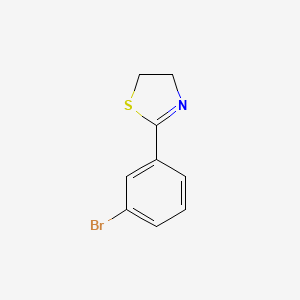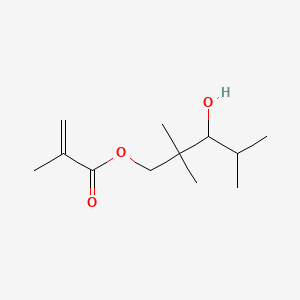
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)- is a complex organic compound with a unique structure. This compound is characterized by the presence of a pyridine ring, a tetrahydro structure, and a propynyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Propynyl Group: This step often involves the use of alkynylation reactions.
Formation of the O-methyloxime: This is typically done through the reaction of the aldehyde group with methoxyamine under acidic conditions.
Formation of the Monohydrochloride Salt: This is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学的研究の応用
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyridinecarboxaldehyde Derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Tetrahydropyridine Derivatives: Compounds with a tetrahydropyridine ring but different functional groups.
Oxime Derivatives: Compounds with an oxime functional group but different core structures.
Uniqueness
What sets 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)- apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
139886-12-7 |
|---|---|
分子式 |
C10H15ClN2O |
分子量 |
214.69 g/mol |
IUPAC名 |
(E)-N-methoxy-1-(1-prop-2-ynyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-3-6-12-7-4-5-10(9-12)8-11-13-2;/h1,5,8H,4,6-7,9H2,2H3;1H/b11-8+; |
InChIキー |
JUJWEVISXZJYHR-YGCVIUNWSA-N |
異性体SMILES |
CO/N=C/C1=CCCN(C1)CC#C.Cl |
正規SMILES |
CON=CC1=CCCN(C1)CC#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



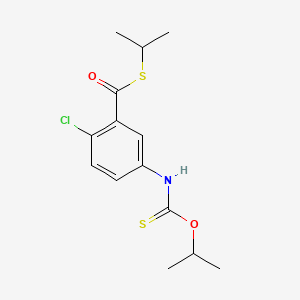
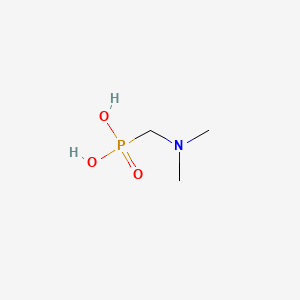

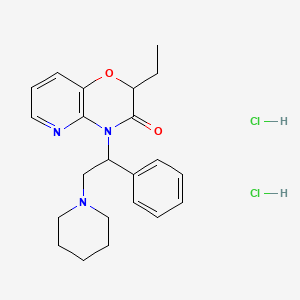
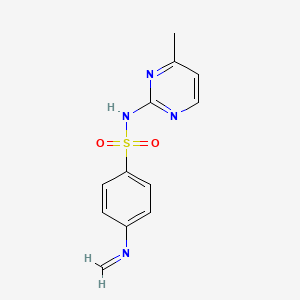
![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)
